molecular formula C7H3ClFIN2 B8799340 2-Chloro-6-fluoro-3-iodoimidazo[1,2-A]pyridine

2-Chloro-6-fluoro-3-iodoimidazo[1,2-A]pyridine

Cat. No. B8799340
M. Wt: 296.47 g/mol
InChI Key: VNXHCLSWZXEJCQ-UHFFFAOYSA-N
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Patent
US09173873B2

Procedure details

To a cooled −78° C. solution of the title compound from Example 3 Step A (0.30 g, 1.01 mmol) in tetrahydrofuran (5.06 ml) was added a solution of n-butyllithium in hexanes (1.6 M, 0.696 ml, 1.11 mmol). After 5 minutes, p-toluenesulfonyl cyanide (0.238 g, 1.32 mmol) was added, and the resulting mixture was allowed to slowly warm to room temperature overnight. The resulting mixture was concentrated under reduced pressure and purified by flash chromatography on silica gel (10-50% ethyl acetate in hexanes) to afford the title compound: LCMS m/z 195.88 [M+H]+, 197.86 [M+2+H]+; 1H NMR (500 MHz, CDCl3) δ 8.25 (d, J=2.4 Hz, 1H), 7.69 (dd, J=9.6, 4.8 Hz, 1H), 7.46-7.42 (m, 1H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0.696 mL
Type
reactant
Reaction Step One
Quantity
5.06 mL
Type
solvent
Reaction Step One
Quantity
0.238 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([F:10])=[CH:6][N:5]2[C:11]=1I.C([Li])CCC.C1(C)C=CC(S([C:27]#[N:28])(=O)=O)=CC=1>O1CCCC1>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([F:10])=[CH:6][N:5]2[C:11]=1[C:27]#[N:28]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC=1N=C2N(C=C(C=C2)F)C1I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0.696 mL
Type
reactant
Smiles
Name
Quantity
5.06 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.238 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C#N)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (10-50% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1N=C2N(C=C(C=C2)F)C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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